molecular formula C21H20N4O B1627749 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline CAS No. 893613-37-1

4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline

Cat. No.: B1627749
CAS No.: 893613-37-1
M. Wt: 344.4 g/mol
InChI Key: KUQLKWMNSGGBND-UHFFFAOYSA-N
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Description

4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core. Finally, the N,N-dimethylaniline group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of specific enzymes and receptors.

    Medicine: It is being investigated for its potential use as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: It can be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to the inhibition of key signaling pathways, resulting in the desired biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline is unique due to the presence of the methoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core, which contribute to its distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-24(2)18-8-4-16(5-9-18)20-12-21-22-13-17(14-25(21)23-20)15-6-10-19(26-3)11-7-15/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQLKWMNSGGBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587544
Record name 4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-37-1
Record name 4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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